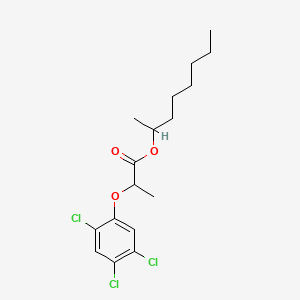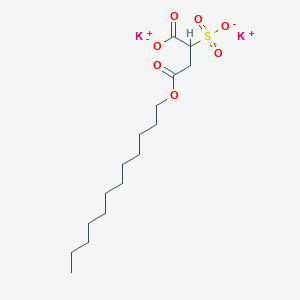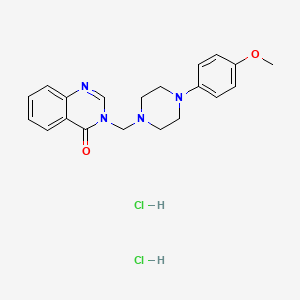![molecular formula C17H16O4 B13763798 Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester CAS No. 55044-52-5](/img/structure/B13763798.png)
Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methoxycarbonyl)phenyl]methyl p-toluate: is an organic compound with the molecular formula C17H16O4 . It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a methoxycarbonyl group and a p-toluate moiety. This compound is used in various scientific research applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxycarbonyl)phenyl]methyl p-toluate typically involves the esterification of 4-methylbenzoic acid with [4-(methoxycarbonyl)phenyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of [4-(Methoxycarbonyl)phenyl]methyl p-toluate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Methoxycarbonyl)phenyl]methyl p-toluate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of [4-(hydroxymethyl)phenyl]methyl p-toluate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential biological activity and interactions with enzymes.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [4-(Methoxycarbonyl)phenyl]methyl p-toluate involves its interaction with various molecular targets, primarily through its ester functional group. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s methoxycarbonyl group also allows it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Methyl 4-methylbenzoate: Similar structure but lacks the methoxycarbonyl group.
Ethyl 4-methylbenzoate: Similar ester linkage but with an ethyl group instead of a methoxycarbonyl group.
Uniqueness:
- The presence of both methoxycarbonyl and p-toluate groups in [4-(Methoxycarbonyl)phenyl]methyl p-toluate provides unique reactivity and properties not found in simpler esters like methyl 4-methylbenzoate or ethyl 4-methylbenzoate.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
55044-52-5 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C17H16O4/c1-12-3-7-15(8-4-12)17(19)21-11-13-5-9-14(10-6-13)16(18)20-2/h3-10H,11H2,1-2H3 |
Clé InChI |
KUNUTDVIDIBBOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


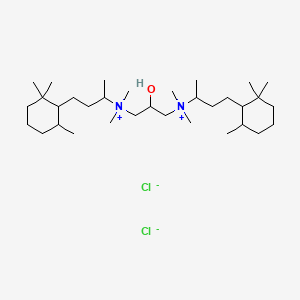
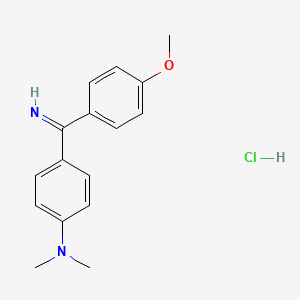
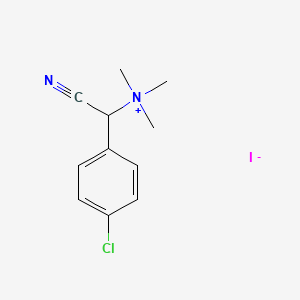
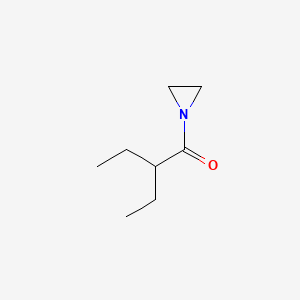
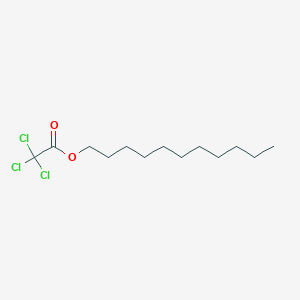
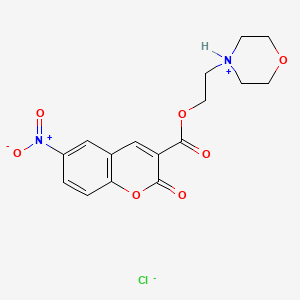
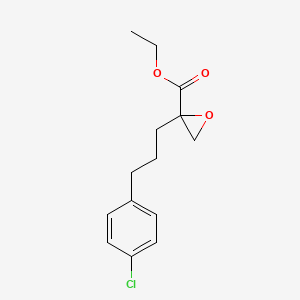
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
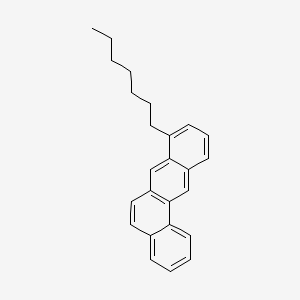

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
